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Abstract
Feniralstat (KVD-824) is a potent and selective small-molecule inhibitor of plasma kallikrein.[1]

Initially investigated for its therapeutic potential in hereditary angioedema (HAE), Feniralstat's
mechanism of action centers on the modulation of the kallikrein-kinin system (KKS), a critical

pathway in inflammation and vascular permeability. This technical guide provides a

comprehensive overview of the cellular pathways affected by Feniralstat, supported by

available preclinical and clinical data. Detailed experimental methodologies for key assays are

provided to facilitate further research and development in this area.

Introduction
Feniralstat, a pyrazole derivative, was developed by KalVista Pharmaceuticals as an oral

prophylactic treatment for HAE.[1][2] HAE is a rare genetic disorder characterized by recurrent

and unpredictable episodes of severe swelling (angioedema) due to a deficiency or dysfunction

of the C1 esterase inhibitor (C1-INH). This deficiency leads to dysregulated activation of the

KKS and subsequent overproduction of bradykinin, the primary mediator of increased vascular

permeability and swelling in HAE. Feniralstat directly targets plasma kallikrein, a key enzyme

in the KKS, to reduce bradykinin production.[3]
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Mechanism of Action: Inhibition of the Kallikrein-
Kinin System
The primary cellular pathway modulated by Feniralstat is the kallikrein-kinin system. Under

physiological conditions, the KKS is a tightly regulated cascade involved in inflammation, blood

pressure control, and coagulation. In HAE, the lack of C1-INH regulation leads to excessive

plasma kallikrein activity.

Activated plasma kallikrein cleaves high-molecular-weight kininogen (HMWK) to release

bradykinin.[4] Bradykinin then binds to its B2 receptor on endothelial cells, triggering a

signaling cascade that results in vasodilation and increased vascular permeability, leading to

the characteristic swelling of HAE attacks.

Feniralstat, as a potent inhibitor of plasma kallikrein, directly blocks the cleavage of HMWK,

thereby preventing the excessive generation of bradykinin and mitigating the downstream

effects on vascular permeability.
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Diagram 1: Mechanism of Action of Feniralstat in the Kallikrein-Kinin System.

Quantitative Data
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The following tables summarize the available quantitative data for Feniralstat.

Table 1: In Vitro Potency and Selectivity of Feniralstat
Target Parameter Value Reference

Human Plasma

Kallikrein (pKal)
IC50 6.7 nM [1]

Dextran Sulfate

Stimulated HK

Cleavage (in human

plasma)

IC50 ~100 nM

Human KLK1 IC50 >40 µM [1]

Human FXIa IC50 >40 µM [1]

Human Factor XIIa IC50 >40 µM [1]

Table 2: Feniralstat (KVD-824) Clinical Trial Dosing
Trial Phase

Dosing
Regimens

Status Reference

KOMPLETE 2

300 mg, 600 mg,

900 mg (twice

daily)

Terminated

- 1
Single doses up

to 1280 mg
Completed

- 1

Multiple doses

up to 900 mg

(twice daily for

14 days)

Completed

Experimental Protocols
Detailed methodologies for key experiments cited in the characterization of plasma kallikrein

inhibitors are provided below.
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Chromogenic Plasma Kallikrein Activity Assay
This assay is a fundamental method to determine the enzymatic activity of plasma kallikrein

and the inhibitory potential of compounds like Feniralstat.

Principle: Active plasma kallikrein cleaves a chromogenic substrate, releasing a colored

product (p-nitroaniline, pNA), which can be quantified spectrophotometrically at 405 nm. The

rate of pNA release is proportional to the kallikrein activity.

Materials:

Purified human plasma kallikrein

Chromogenic substrate (e.g., S-2302: H-D-Pro-Phe-Arg-pNA)

Tris Buffer (e.g., 50 mM Tris, pH 7.8)

Feniralstat (or other inhibitors) dissolved in a suitable solvent (e.g., DMSO)

96-well microplate

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

Prepare serial dilutions of Feniralstat in Tris buffer.

In a 96-well plate, add a fixed concentration of purified human plasma kallikrein to each well.

Add the serially diluted Feniralstat to the wells and incubate for a defined period (e.g., 15-30

minutes) at room temperature to allow for inhibitor binding.

Initiate the reaction by adding the chromogenic substrate S-2302 to each well.

Immediately measure the change in absorbance at 405 nm over time in a kinetic mode at

37°C.

The rate of the reaction is determined from the linear portion of the absorbance curve.
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Calculate the percentage of inhibition for each Feniralstat concentration relative to a vehicle

control.

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the

inhibitor concentration and fitting the data to a suitable dose-response curve.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 11 Tech Support

https://www.benchchem.com/product/b10854778?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10854778?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Start

Prepare Serial Dilutions of Feniralstat
and Enzyme/Substrate Solutions

Add Plasma Kallikrein and Feniralstat
to 96-well Plate

Incubate for Inhibitor Binding

Add Chromogenic Substrate (S-2302)

Measure Absorbance at 405 nm (Kinetic)

Calculate Reaction Rates and % Inhibition

Determine IC50 Value

End

Click to download full resolution via product page

Diagram 2: Workflow for a Chromogenic Plasma Kallikrein Activity Assay.
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Bradykinin Generation Assay
This assay assesses the ability of an inhibitor to block the production of bradykinin in a more

physiologically relevant system, such as human plasma.

Principle: The contact system in human plasma is activated (e.g., by dextran sulfate), leading to

the generation of plasma kallikrein and subsequent cleavage of HMWK to produce bradykinin.

The amount of bradykinin generated is quantified, typically by ELISA or LC-MS/MS. The

inhibitory effect of a compound is determined by its ability to reduce bradykinin levels.

Materials:

Human plasma (citrated)

Contact system activator (e.g., dextran sulfate)

Feniralstat (or other inhibitors)

Reaction stop solution (e.g., acid or specific protease inhibitors)

Bradykinin ELISA kit or LC-MS/MS system

Polypropylene tubes or plates

Procedure:

Prepare serial dilutions of Feniralstat.

In polypropylene tubes, pre-incubate human plasma with the different concentrations of

Feniralstat for a specified time.

Initiate the contact system activation by adding dextran sulfate to the plasma-inhibitor

mixture.

Allow the reaction to proceed for a defined period at 37°C.

Stop the reaction by adding a stop solution.
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Process the samples for bradykinin quantification according to the ELISA kit manufacturer's

instructions or the established LC-MS/MS protocol.

Measure the concentration of bradykinin in each sample.

Calculate the percentage of inhibition of bradykinin generation for each Feniralstat
concentration compared to a vehicle control.

Determine the IC50 value from the dose-response curve.
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Diagram 3: Workflow for a Bradykinin Generation Assay.
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Preclinical and Clinical Development
Feniralstat was advanced into clinical development for the prophylactic treatment of HAE.

Preclinical Findings: In a preclinical model of diabetic macular edema (DME), another condition

where plasma kallikrein is implicated, oral administration of Feniralstat in a mouse model of

VEGF-induced retinal edema resulted in an 84.6% reduction in retinal thickness compared to

the vehicle control. This demonstrates the in vivo activity of Feniralstat in a disease model

driven by increased vascular permeability.

Clinical Trials: Feniralstat was evaluated in Phase 1 studies in healthy volunteers, where it was

reported to have a favorable safety and tolerability profile.[2] The Phase 2 KOMPLETE trial was

initiated to evaluate the efficacy and safety of three different doses of Feniralstat for the long-

term prophylactic treatment of HAE. However, the trial was terminated due to observations of

elevated liver enzymes (ALT/AST) in multiple patients across all treatment groups. No

concomitant elevations in bilirubin were observed, and the patients were asymptomatic.

Conclusion
Feniralstat is a potent and selective inhibitor of plasma kallikrein that modulates the kallikrein-

kinin system by preventing the generation of bradykinin. While it showed promise in preclinical

models and early clinical development for hereditary angioedema, its progression was halted

due to safety concerns related to liver enzyme elevations. The data and methodologies

presented in this guide provide a comprehensive technical overview for researchers and drug

development professionals working on plasma kallikrein inhibitors and related cellular

pathways. Further investigation into the structure-activity relationship and potential off-target

effects of this chemical series may provide valuable insights for the development of future KKS

modulators with improved safety profiles.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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